Datelliptium chloride hydrochloride

Übersicht

Beschreibung

Datelliptiumchlorid-Hydrochlorid ist ein DNA-Interkalationsmittel, das von Ellipticin abgeleitet ist. Es ist bekannt für seine Antitumoraktivitäten und wird hauptsächlich in der wissenschaftlichen Forschung für seine potenziellen therapeutischen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Datelliptiumchlorid-Hydrochlorid wird aus Ellipticin durch eine Reihe von chemischen Reaktionen synthetisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Datelliptiumchlorid-Hydrochlorid beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen wie im Labor. Der Prozess ist auf höhere Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für Forschungsanwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Datelliptiumchlorid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte erhalten werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinonderivaten führen, während Substitutionsreaktionen eine Vielzahl funktioneller Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Datelliptiumchlorid-Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als DNA-Interkalationsmittel verwendet, um DNA-Wechselwirkungen und -Modifikationen zu untersuchen.

Biologie: Wird auf sein Potenzial untersucht, das Wachstum von Krebszellen zu hemmen und die Apoptose in verschiedenen Zelllinien zu induzieren.

Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und anderer therapeutischer Mittel eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Datelliptiumchlorid-Hydrochlorid beinhaltet die Stabilisierung von G-Quadruplex-Strukturen auf der RET-Promotorregion, was zur Herunterregulierung des RET-Onkogens führt. Dies führt zur Hemmung des Wachstums und der Metastasierung von Krebszellen. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Krebsentwicklung beteiligt sind, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

Datelliptium chloride hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a DNA-intercalating agent to study DNA interactions and modifications.

Biology: Investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cell lines.

Industry: Utilized in the development of new anti-cancer drugs and other therapeutic agents.

Wirkmechanismus

The mechanism of action of datelliptium chloride hydrochloride involves the stabilization of G-quadruplex structures on the RET promoter region, leading to the downregulation of the RET oncogene. This results in the inhibition of cancer cell growth and metastasis. The compound targets specific molecular pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Datelliptiumchlorid-Hydrochlorid ist im Vergleich zu anderen DNA-Interkalationsmitteln aufgrund seines spezifischen Wirkmechanismus und seiner hohen Selektivität für bestimmte Krebszelltypen einzigartig. Ähnliche Verbindungen umfassen:

Ellipticin: Die Stammverbindung, von der Datelliptiumchlorid-Hydrochlorid abgeleitet ist.

Elliptiniumacetat: Ein weiteres Derivat von Ellipt

Biologische Aktivität

Datelliptium chloride hydrochloride, also known as NSC311152, is a compound that has garnered attention for its selective antitumor activity, particularly against medullary thyroid carcinoma (MTC). This article delves into the biological activity of datelliptium, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Datelliptium functions primarily as a RET transcription inhibitor . The RET proto-oncogene is crucial in various cancers, including MTC, where mutations lead to aberrant signaling pathways promoting tumor growth and metastasis. Datelliptium stabilizes G-quadruplex structures within the RET promoter region, which suppresses RET oncogene transcription. This action results in the downregulation of RET protein levels in MTC cells, thereby inhibiting tumor progression and metastasis-related behaviors such as epithelial-to-mesenchymal transition (EMT) and cell migration .

Key Findings from Research Studies

- Antitumor Activity : In vitro studies demonstrated that datelliptium significantly reduced the migratory ability of TT cells (a model for MTC) in a dose-dependent manner. Additionally, it inhibited approximately 75% of tumor growth in MTC xenograft models with minimal systemic toxicity .

- EMT Suppression : Datelliptium was found to downregulate mesenchymal markers such as N-cadherin, vimentin, slug, snail, and claudin-1. This indicates its potential role in preventing the invasive characteristics associated with EMT .

- Selective Toxicity : The compound exhibited selective toxicity towards mutant RET-driven thyroid cancer cells compared to normal thyroid cell lines .

Research Data Table

The following table summarizes key research findings related to datelliptium's biological activity:

Case Study 1: Preclinical Efficacy

In a study involving mouse models with MTC xenografts, datelliptium was administered intraperitoneally at a dose of 6 mg/kg for five days a week over three weeks. The results indicated significant tumor volume reduction compared to control groups. Histological analyses showed decreased proliferation markers and increased apoptosis in treated tumors .

Case Study 2: Mechanistic Insights

A detailed investigation into the molecular mechanisms revealed that datelliptium not only inhibits RET transcription but also affects downstream signaling pathways involved in cell survival and proliferation. This multi-faceted action underscores its potential as a therapeutic agent against RET-driven malignancies .

Eigenschaften

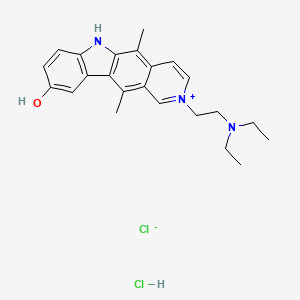

IUPAC Name |

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIAISICLKYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.